Methyl perfluorooctanoate

Description

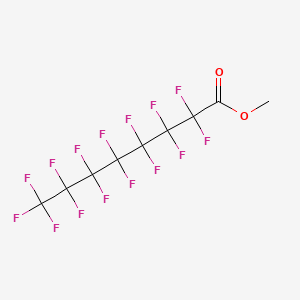

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F15O2/c1-26-2(25)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCNYZFAMHDXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059924 | |

| Record name | Methyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-27-2 | |

| Record name | Methyl perfluorooctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl perfluorooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Perfluorooctanoate from Perfluorooctanoic Acid (PFOA) and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl perfluorooctanoate from perfluorooctanoic acid (PFOA) and methanol (B129727). The primary method detailed is the Fischer-Speier esterification, a well-established and efficient acid-catalyzed reaction. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in the replication and further investigation of this synthesis.

Introduction

This compound is a perfluoroalkyl substance (PFAS) that serves as an important building block in the synthesis of various fluorinated compounds. Its applications include the preparation of nonionic fluorinated surfactants, studies on the solubility of fluorocarbon-hydrocarbon systems, and the synthesis of fluorine-containing monomers. The synthesis of this compound is most commonly achieved through the esterification of perfluorooctanoic acid (PFOA) with methanol. This guide focuses on the Fischer esterification method, which utilizes an acid catalyst to achieve high yields.

Reaction Scheme and Mechanism

The synthesis of this compound from PFOA and methanol proceeds via a Fischer-Speier esterification reaction. This is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction:

Mechanism:

The Fischer esterification mechanism involves several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the PFOA, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by methanol: The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound via Fischer esterification.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Perfluorooctanoic Acid (PFOA) | ≥95% | Commercially Available |

| Methanol (CH3OH) | Anhydrous | Commercially Available |

| Sulfuric Acid (H2SO4) | Concentrated (98%) | Commercially Available |

| Sodium Bicarbonate (NaHCO3) | Reagent Grade | Commercially Available |

| Anhydrous Magnesium Sulfate (B86663) (MgSO4) | Reagent Grade | Commercially Available |

| Diethyl Ether (or other suitable organic solvent) | Reagent Grade | Commercially Available |

Reaction Setup and Procedure

A typical laboratory setup for this synthesis involves a round-bottom flask equipped with a reflux condenser and a heating mantle.

Procedure:

-

To a round-bottom flask, add perfluorooctanoic acid (PFOA) and an excess of methanol. While specific molar ratios for this exact reaction are not widely published, a common approach for Fischer esterifications is to use a significant excess of the alcohol to drive the equilibrium towards the product. A molar ratio of PFOA to methanol of 1:10 to 1:20 is a reasonable starting point.

-

With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture. A typical catalyst loading is 1-5 mol% relative to the carboxylic acid.

-

Attach a reflux condenser and heat the reaction mixture to reflux. The reflux temperature will be close to the boiling point of methanol (64.7 °C).

-

Maintain the reaction at reflux for approximately 4 hours to achieve a high conversion. A reported yield for this reaction time is 89.0%.

-

After the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Add deionized water to the separatory funnel to dilute the mixture and separate the aqueous and organic layers.

-

Carefully neutralize the excess acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. Perform this step cautiously as carbon dioxide gas will be evolved.

-

Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent (excess methanol and any extraction solvent) under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by fractional distillation under reduced pressure to obtain pure this compound. The boiling point of this compound is reported to be 159-160 °C at atmospheric pressure.[1]

Quantitative Data

Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Perfluorooctanoic Acid (PFOA) | 414.07 | 189-192 | 1.792 |

| Methanol | 32.04 | 64.7 | 0.792 |

| This compound | 428.09 | 159-160 | 1.786 |

Reaction Parameters and Yield

| Parameter | Value | Reference |

| Catalyst | Sulfuric Acid (H2SO4) | LookChem |

| Reaction Time | 4 hours | LookChem |

| Reaction Condition | Reflux | LookChem |

| Reported Yield | 89.0% | LookChem |

Analytical Characterization

The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity.

Spectroscopic Data

| Technique | Key Peaks / Signals |

| ¹H NMR | A singlet peak corresponding to the methyl protons (-OCH₃). The chemical shift of this peak is typically around 3.9 ppm. |

| ¹³C NMR | A signal for the methyl carbon (-OCH₃) and multiple signals for the fluorinated carbons. The carbonyl carbon (C=O) signal is also expected. |

| FTIR (cm⁻¹) | Strong C-F stretching bands, typically in the region of 1100-1300 cm⁻¹. A characteristic C=O stretching band for the ester group around 1780 cm⁻¹. |

| Mass Spec. (m/z) | The molecular ion peak [M]⁺ at m/z 428. Key fragment ions corresponding to the loss of the methoxy (B1213986) group (-OCH₃) and subsequent fragmentation of the perfluoroalkyl chain. |

Visualizations

Fischer Esterification Signaling Pathway

Caption: Fischer Esterification Pathway for this compound Synthesis.

Experimental Workflow

Caption: Workflow for the Synthesis and Purification of this compound.

Safety Considerations

-

Perfluorooctanoic acid (PFOA) is a persistent environmental pollutant and has been associated with various health concerns. Handle PFOA with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

The esterification reaction should be performed in a fume hood.

Conclusion

The synthesis of this compound from PFOA and methanol via Fischer-Speier esterification is a straightforward and high-yielding process. By following the detailed protocol outlined in this guide, researchers can reliably produce this valuable fluorinated intermediate. Proper analytical characterization is crucial to ensure the identity and purity of the final product. The provided visualizations offer a clear understanding of the reaction mechanism and experimental workflow. Adherence to safety protocols is paramount when handling the hazardous materials involved in this synthesis.

References

An In-depth Technical Guide to Methyl Perfluorooctanoate (CAS 376-27-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for Methyl Perfluorooctanoate (CAS 376-27-2). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Structure

This compound, also known as methyl pentadecafluorooctanoate, is a fully fluorinated fatty acid methyl ester.[1][2] Its structure consists of a seven-carbon perfluorinated chain attached to a methyl ester group.

Molecular Formula: C₉H₃F₁₅O₂[1][2][3][4]

Molecular Weight: 428.09 g/mol [1][3][4][5][6]

Chemical Structure:

-

SMILES: COC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F[5]

-

InChI: 1S/C9H3F15O2/c1-26-2(25)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3[4][5]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Clear, colorless liquid | [2][3][5] |

| Boiling Point | 159-160 °C | [2][3][5][7][8] |

| Melting Point | -43.8 °C | [9] |

| Density | 1.786 g/mL at 25 °C | [2][5][7] |

| Refractive Index | n20/D 1.305 | [2][5][7] |

| Vapor Pressure | 2.68 mmHg at 25°C | [2] |

| Solubility | Insoluble in water; Slightly soluble in chloroform (B151607) and methanol (B129727) | [2][3] |

Table 2: Safety and Hazard Information

| Hazard Class | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Acute Tox. 4 (Oral, Inhalation); Carc. 2; Eye Dam. 1; Lact.; Repr. 1B; STOT RE 1 | H302+H332, H318, H351, H360D, H362, H372 | P263, P280, P301+P312, P304+P340+P312, P305+P351+P338, P308+P313 |

Data sourced from Sigma-Aldrich[5]. STOT RE 1 indicates specific target organ toxicity (repeated exposure), with the liver being a target organ.[5]

Experimental Protocols

Synthesis of this compound

This compound is reported to form during the storage of perfluorooctanoic acid (PFOA) in methanol.[2][5][7][8] A common laboratory method for its synthesis would be the Fischer esterification of perfluorooctanoic acid with methanol, using a strong acid catalyst.

Generalized Fischer Esterification Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve perfluorooctanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure. The crude product can be further purified by distillation.

Application in Surfactant Synthesis

This compound serves as a precursor for the synthesis of monodisperse perfluoroalkyl N-polyethoxylated amides, which are nonionic fluorinated surfactants.[2][5][7] This transformation involves the amidation of the ester with a polyethoxylated amine.

Generalized Amidation Protocol:

-

Reaction Setup: In a suitable solvent, combine this compound with a polyethoxylated amine.

-

Reaction Conditions: The reaction may be heated to drive the amidation. The specific temperature and reaction time will depend on the reactivity of the amine.

-

Purification: The resulting amide can be purified using chromatographic techniques to remove unreacted starting materials and byproducts.

Analytical Methods

The analysis of this compound, as a member of the per- and polyfluoroalkyl substances (PFAS) family, is typically performed using advanced chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

This is the most common and sensitive method for the quantification of PFAS in various matrices, including biological samples like serum.[1][3][5][7][10]

-

Sample Preparation: For serum samples, a protein precipitation step is often employed, followed by solid-phase extraction (SPE) for cleanup and pre-concentration.[3][5]

-

Chromatography: Reversed-phase chromatography using a C18 column is typically used for separation.[1][5]

-

Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[1][7] Multiple reaction monitoring (MRM) is used for selective and sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can also be used for the analysis of PFAS, particularly for more volatile compounds or after derivatization of non-volatile analytes.[9][11][12]

Biological Activity and Signaling Pathways

Direct studies on the biological activity and specific signaling pathways of this compound are limited. However, it is anticipated that in vivo, the ester would be hydrolyzed to its parent compound, perfluorooctanoic acid (PFOA). PFOA is a well-studied environmental contaminant with known biological effects.

A primary mechanism of PFOA toxicity is its activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[4][6][13][14][15] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and homeostasis.[4][6]

PPARα Activation Pathway by PFOA

References

- 1. Development, validation, and clinical assessment of a liquid chromatography-tandem mass spectrometry serum assay for per- and polyfluoroalkyl substances (PFAS) recommended by the National Academies of Science, Engineering, and Medicine (NASEM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of perfluoroalkyl and polyfluoroalkyl substances in serum and plasma by solvent precipitation-isotope dilution-direct injection-LC/MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phenomenex.com [phenomenex.com]

- 6. Critical Role of PPAR-α in Perfluorooctanoic Acid– and Perfluorodecanoic Acid–Induced Downregulation of Oatp Uptake Transporters in Mouse Livers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciex.com [sciex.com]

- 8. Variation in concentration of perfluorooctanoic acid in methanol solutions during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. redalyc.org [redalyc.org]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

The Synthesis and Properties of Fluorinated Surfactants Derived from Methyl Perfluorooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl perfluorooctanoate as a key precursor in the synthesis of novel fluorinated surfactants. It details the synthetic methodologies, physicochemical properties, and potential biological implications of these compounds, with a focus on their relevance to the pharmaceutical and drug development industries.

Introduction

Fluorinated surfactants, characterized by their unique properties of being both hydrophobic and oleophobic, have garnered significant interest across various scientific disciplines. Their ability to dramatically lower surface tension and form stable micelles makes them valuable in applications ranging from drug delivery to advanced materials. This compound (MePFOA), a derivative of the well-known perfluorooctanoic acid (PFOA), serves as a versatile starting material for the synthesis of a variety of non-ionic and amphoteric fluorinated surfactants. This guide explores the synthesis of N-alkanol-perfluorooctanamides from MePFOA and discusses their surface-active properties and potential cellular interactions.

Synthesis of N-Alkanol-Perfluorooctanamide Surfactants

The primary route for converting this compound into fluorinated surfactants involves its reaction with amino alcohols. This amidation reaction results in the formation of N-alkanol-perfluorooctanamides, which possess a highly fluorinated tail and a hydrophilic headgroup containing both amide and hydroxyl functionalities.

General Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of the methoxy (B1213986) group in this compound by the amino group of an amino alcohol.

Caption: General reaction for the synthesis of N-Alkanol-Perfluorooctanamide.

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)-perfluorooctanamide

This protocol describes a representative synthesis of a fluorinated surfactant from this compound and ethanolamine (B43304).

Materials:

-

This compound (MePFOA)

-

Ethanolamine

-

Anhydrous solvent (e.g., toluene (B28343) or solvent-free)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

-

Add an excess of ethanolamine (e.g., 1.5-2 equivalents). The reaction can be run neat or in a suitable anhydrous solvent.

-

The reaction mixture is heated to a temperature between 80-120°C under an inert atmosphere.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting ester.

-

Upon completion, the excess ethanolamine and the methanol byproduct are removed under reduced pressure.

-

The resulting crude product is then purified. Purification methods may include recrystallization or column chromatography to yield the pure N-(2-Hydroxyethyl)-perfluorooctanamide.

-

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹⁹F NMR, and FT-IR to confirm its structure and purity.

Physicochemical Properties

The performance of fluorinated surfactants is dictated by their physicochemical properties, primarily their ability to reduce surface tension and form micelles at a specific concentration.

Surface Tension and Critical Micelle Concentration (CMC)

The surface tension of a liquid is a measure of the cohesive energy present at the interface of the liquid. Surfactants decrease this surface tension. The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form and all additional surfactant molecules added to the system will form micelles.

The table below summarizes the expected surface tension and CMC values for a homologous series of N-alkanol-perfluorooctanamides. Generally, as the length of the alkyl chain in the headgroup increases, the hydrophilicity changes, which can influence the CMC and surface tension.

| Surfactant | Hydrophilic Headgroup | Expected CMC (mM) | Expected Surface Tension at CMC (mN/m) |

| N-(2-Hydroxyethyl)-perfluorooctanamide | -CONH(CH₂)₂OH | 1.5 - 3.0 | 18 - 22 |

| N-(3-Hydroxypropyl)-perfluorooctanamide | -CONH(CH₂)₃OH | 1.0 - 2.5 | 19 - 23 |

| N-(4-Hydroxybutyl)-perfluorooctanamide | -CONH(CH₂)₄OH | 0.8 - 2.0 | 20 - 24 |

Note: The data presented are estimated values based on trends observed for similar fluorinated surfactants. Actual experimental values may vary.

Biological Implications for Drug Development

The interaction of surfactants with biological systems is of paramount importance in drug development, particularly for applications in drug delivery and formulation. Understanding the potential cytotoxicity and mechanisms of cellular interaction is crucial.

Cytotoxicity

Fluorinated surfactants, like other surfactants, can exhibit cytotoxicity depending on their concentration and chemical structure. The primary mechanism of surfactant-induced cytotoxicity often involves the disruption of the cell membrane's lipid bilayer, leading to increased permeability and cell lysis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Procedure:

-

Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Surfactant Treatment: Prepare a series of dilutions of the fluorinated surfactant in cell culture medium. Remove the old medium from the wells and add 100 µL of the surfactant solutions at different concentrations. Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Potential Cellular Signaling Pathways Affected by Surfactant-Induced Stress

While specific signaling pathways for N-alkanol-perfluorooctanamides are not yet elucidated, general surfactant-induced cellular stress is known to trigger several pathways. Membrane disruption can lead to an influx of ions like Ca²⁺, which can activate various downstream signaling cascades. Oxidative stress and mitochondrial dysfunction are also common responses to cellular damage.

Caption: Potential cellular stress pathways activated by surfactants.

Experimental and Characterization Workflow

A systematic workflow is essential for the synthesis and evaluation of novel fluorinated surfactants.

The Formation of Methyl Perfluorooctanoate in the Environment: A Technical Guide for Researchers

An in-depth whitepaper for researchers, scientists, and drug development professionals on the environmental formation of Methyl Perfluorooctanoate (MePFOA), with a focus on its precursor, Perfluorooctanoic Acid (PFOA).

Introduction

This compound (MePFOA) is a methyl ester derivative of perfluorooctanoic acid (PFOA). While not a primary industrial product or a widely monitored environmental contaminant, its formation is of significant interest to the scientific community, particularly in the context of analytical chemistry and environmental fate studies of PFOA. The presence of MePFOA can arise from the esterification of PFOA, a globally recognized persistent organic pollutant, in methanolic environments. Understanding the formation of MePFOA is intrinsically linked to the environmental sources and formation pathways of its precursor, PFOA.

This technical guide provides a comprehensive overview of the environmental formation of MePFOA, detailing the abiotic and biotic degradation of precursor compounds that lead to the formation of PFOA, and the subsequent esterification reaction that yields MePFOA. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in the field.

Formation of this compound (MePFOA)

The primary pathway for the formation of MePFOA in an environmental or laboratory context is the esterification of PFOA in the presence of methanol (B129727). This reaction is particularly relevant in the preparation and storage of analytical standards of PFOA in methanol solutions.

Esterification of PFOA

Studies have shown that PFOA can react with methanol to form MePFOA, especially during long-term storage.[1][2][3][4] This reaction can lead to an underestimation of PFOA concentrations in samples if the formation of its methyl ester is not considered. The esterification process can be influenced by factors such as storage time and temperature. For instance, the formation of MePFOA has been observed in methanolic PFOA solutions stored for several months, even at low temperatures.[1][4]

Table 1: Formation of MePFOA from PFOA in Methanol

| Parameter | Observation | Reference |

| Reactants | Perfluorooctanoic acid (PFOA), Methanol | [1][2] |

| Product | This compound (MePFOA) | [1][2] |

| Conditions | Storage of PFOA in methanol solution | [1][3][4] |

| Significance | Potential for inaccurate PFOA quantification in analytical standards | [1][4] |

Experimental Protocol: Esterification of PFOA to MePFOA

While a standardized protocol for the deliberate synthesis of MePFOA via this pathway is not extensively documented for environmental studies, the following general procedure can be inferred from studies on the stability of PFOA standards.[1][4][5]

Objective: To demonstrate the formation of MePFOA from PFOA in a methanol solution.

Materials:

-

Perfluorooctanoic acid (PFOA) standard

-

Methanol (HPLC grade or higher)

-

Inert vials (e.g., amber glass with PTFE-lined caps)

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Prepare a stock solution of PFOA in methanol at a known concentration (e.g., 1 mg/mL).

-

Aliquot the solution into several inert vials.

-

Store the vials under different conditions (e.g., room temperature, 4°C) for an extended period (e.g., several weeks to months).

-

At regular intervals, take a sample from each vial for analysis.

-

Analyze the samples using a suitable analytical method (e.g., GC-MS or LC-MS/MS) to quantify the concentrations of both PFOA and MePFOA. A non-targeted analysis approach may also be beneficial for identifying other potential degradation or transformation products.[6]

Expected Results: A gradual decrease in the concentration of PFOA and a corresponding increase in the concentration of MePFOA over time, confirming the esterification reaction.

Environmental Formation of Perfluorooctanoic Acid (PFOA)

The environmental presence of PFOA is a prerequisite for the formation of MePFOA. PFOA is not only directly released into the environment from industrial sources but is also formed from the degradation of a wide range of precursor compounds, most notably fluorotelomer alcohols (FTOHs).

Abiotic Degradation of Fluorotelomer Alcohols

Atmospheric oxidation is a significant abiotic pathway for the degradation of volatile FTOHs to PFOA.[7][8] Smog chamber studies have been instrumental in elucidating these transformation pathways.[7][8][9]

Table 2: Abiotic Degradation of 8:2 Fluorotelomer Alcohol (8:2-FTOH) to PFOA

| Parameter | Description | Reference |

| Precursor | 8:2 Fluorotelomer Alcohol (8:2-FTOH) | [7][9] |

| Reaction | Atmospheric oxidation initiated by OH radicals | [9][10] |

| Key Intermediates | Perfluoroalkyl aldehydes, perfluoroalkyl peroxy radicals | [9] |

| Primary Product | Perfluorooctanoic Acid (PFOA) | [7][9] |

| Other Products | Shorter-chain perfluorinated carboxylic acids (PFCAs) | [9] |

The following protocol is a generalized procedure based on published smog chamber experiments.[7][9][10]

Objective: To simulate the atmospheric oxidation of 8:2-FTOH to PFOA.

Materials:

-

8:2 Fluorotelomer Alcohol (8:2-FTOH)

-

Smog chamber (e.g., Teflon or Pyrex reactor)

-

UV blacklights

-

Source of OH radicals (e.g., photolysis of methyl nitrite (B80452) or hydrogen peroxide) or a surrogate like Cl atoms from Cl2 photolysis.[9]

-

Zero air or a mixture of N2 and O2

-

Analytical instrumentation (FTIR, GC-MS, LC-MS/MS)

Procedure:

-

Introduce a known concentration of 8:2-FTOH into the smog chamber.

-

Introduce the OH radical precursor and zero air.

-

Initiate the reaction by turning on the UV blacklights to generate OH radicals.

-

Monitor the decay of 8:2-FTOH and the formation of products over time using in-situ techniques like FTIR.

-

Collect gas-phase and particle-phase samples at various time points for offline analysis by GC-MS and LC-MS/MS to identify and quantify PFOA and other degradation products.

Biotic Degradation of Fluorotelomer Alcohols

Microbial degradation of FTOHs in various environmental matrices, such as soil and activated sludge, is another significant pathway for PFOA formation.[11][12][13]

Table 3: Biotic Degradation of 8:2-FTOH to PFOA

| Parameter | Description | Reference |

| Precursor | 8:2 Fluorotelomer Alcohol (8:2-FTOH) | [11][12] |

| Environment | Soil, activated sludge, bacterial cultures | [11][12][13] |

| Microorganisms | Various soil and sludge microorganisms, including Pseudomonas species | [11][14] |

| Key Intermediates | 8:2 fluorotelomer aldehyde, 8:2 fluorotelomer carboxylic acid, 8:2 fluorotelomer unsaturated carboxylic acid | [12] |

| Primary Product | Perfluorooctanoic Acid (PFOA) | [11][12] |

| Molar Yield of PFOA | Can be up to 25% in aerobic soil | [15] |

This protocol provides a general framework for studying the biodegradation of 8:2-FTOH.[1][11][14]

Objective: To assess the biodegradation of 8:2-FTOH to PFOA by a mixed microbial culture.

Materials:

-

8:2 Fluorotelomer Alcohol (8:2-FTOH)

-

Microbial inoculum (e.g., activated sludge from a wastewater treatment plant or a soil slurry)

-

Mineral salts medium

-

Incubator shaker

-

Analytical instrumentation (GC-MS, LC-MS/MS)

Procedure:

-

Prepare a mineral salts medium and autoclave to sterilize.

-

Add the microbial inoculum to the sterile medium in a flask.

-

Spike the culture with a known concentration of 8:2-FTOH.

-

Incubate the flask in a shaker at a controlled temperature (e.g., 25-30°C).

-

Collect samples of the culture at regular intervals.

-

Extract the samples to separate the aqueous and solid phases.

-

Analyze the extracts using GC-MS and LC-MS/MS to quantify the concentrations of 8:2-FTOH, PFOA, and other potential metabolites.

Quantitative Data on PFOA Concentrations in the Environment

The concentration of PFOA in various environmental matrices provides the necessary context for understanding the potential for MePFOA formation.

Table 4: Reported Concentrations of PFOA in Various Environmental Matrices

| Matrix | Concentration Range | Reference |

| Outdoor Air | 1–30 pg/m³ (typical), 50–200 pg/m³ (near sources) | [16] |

| Precipitation | <1 ng/L (remote), >1,600 ng/L (continental) | [16] |

| Surface Water | <1 to 8.8 ng/L | [15] |

| Groundwater | Non-detect to 20 ppb | [15] |

| Soil and Sediment | 7.68 to 54.1 ng/g (Qiantang River) | [9] |

| Indoor Dust | Non-detect to ~650 ng/g | [16] |

| Biota (Fish) | 6.6 ppb | [15] |

Analytical Methodologies

The detection and quantification of MePFOA and its precursor PFOA require sensitive and specific analytical techniques.

Table 5: Analytical Methods for the Detection of MePFOA and PFOA

| Analyte | Analytical Technique | Key Considerations | Reference |

| MePFOA | Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile compounds. Derivatization of PFOA to MePFOA can be used for quantification. | [17] |

| PFOA | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | The most common and sensitive method for PFOA in environmental samples. | [8][17][18] |

| PFOA | High-Performance Liquid Chromatography with Suppressed-Conductivity Detection (HPLC-SCD) | An alternative to MS detection, though generally less sensitive. | [17][19] |

| Total Organic Fluorine (TOF) | Combustion Ion Chromatography (CIC) | Provides a measure of the total fluorine content, including unknown PFAS. | [20] |

| Total Oxidizable Precursors (TOP) Assay | LC-MS/MS | A method to quantify the concentration of PFOA precursors by oxidizing them to PFOA. | [18] |

Conclusion

The environmental formation of this compound is a secondary process contingent on the presence of its precursor, perfluorooctanoic acid, and a methylating agent, typically methanol. While MePFOA itself is not a major environmental concern, its formation is a critical consideration for the accurate quantification of PFOA in laboratory settings. A thorough understanding of the diverse and complex pathways leading to the environmental formation of PFOA from a multitude of precursor compounds, such as fluorotelomer alcohols, is essential for a complete picture of the environmental fate of per- and polyfluoroalkyl substances. The experimental protocols and data presented in this guide are intended to provide researchers with the necessary tools and information to further investigate these important environmental processes.

References

- 1. escholarship.org [escholarship.org]

- 2. Development of PBPK Models for PFOA and PFOS for Human Pregnancy and Lactation Life Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Variation in concentration of perfluorooctanoic acid in methanol solutions during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eurofins.se [eurofins.se]

- 7. Degradation of fluorotelomer alcohols: a likely atmospheric source of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Kinetics and mechanism of the sonolytic conversion of the aqueous perfluorinated surfactants, perfluorooctanoate (PFOA), and perfluorooctane sulfonate (PFOS) into inorganic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An Integrated Approach for Determination of Total Per- and Polyfluoroalkyl Substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 20. matheo.uliege.be [matheo.uliege.be]

Methyl Perfluorooctanoate: A Core Component in Per- and Polyfluoroalkyl Substance (PFAS) Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl perfluorooctanoate (MePFOA) is a methoxycarbonyl derivative of perfluorooctanoic acid (PFOA), a well-known and highly scrutinized member of the per- and polyfluoroalkyl substances (PFAS) class. Due to its close structural relationship with PFOA, MePFOA serves a critical, multifaceted role in scientific research aimed at understanding the broader implications of PFAS. These synthetic chemicals are characterized by their extreme persistence in the environment and their potential to cause adverse health effects, making them a global concern.[1][2][3]

This guide provides a comprehensive overview of MePFOA's function in PFAS research, detailing its chemical properties, synthesis, and application in toxicological and environmental studies. It further outlines key experimental protocols and visualizes complex processes to support the work of professionals in the field.

Chemical and Physical Properties

MePFOA is classified as a perfluoroalkyl acid ester.[4] Its distinct physical and chemical properties are fundamental to its behavior in both laboratory and environmental settings. A summary of these properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 376-27-2 | [4][5] |

| Molecular Formula | C₉H₃F₁₅O₂ | [4][5] |

| Molecular Weight | 428.09 g/mol | [4][5] |

| IUPAC Name | methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | [4] |

| Synonyms | Methyl pentadecafluorooctanoate | [5] |

| Form | Liquid | |

| Density | 1.786 g/mL at 25 °C | [6] |

| Boiling Point | 159-160 °C | [6] |

| Refractive Index | n20/D 1.305 | [6] |

| Flash Point | 66 °C (150.8 °F) - closed cup |

Synthesis and Manufacturing

The primary synthesis route for MePFOA in a research context is the esterification of perfluorooctanoic acid (PFOA) with methanol.[6][7] This reaction can occur, for instance, during the storage of PFOA in methanol-based solutions.[6][7] For laboratory and research purposes, MePFOA is commercially available from various chemical suppliers.[6]

PFOA itself is synthesized industrially via two main methods: electrochemical fluorination (ECF) and telomerization.[8] The ECF process yields a mixture of linear and branched isomers, whereas telomerization produces exclusively linear PFOA.[8] The method of PFOA synthesis can, therefore, influence the isomeric composition of the resulting MePFOA.

Core Roles in PFAS Research

MePFOA's significance in research stems from its utility as a reference standard, a precursor for studying PFOA's toxicology, and a model compound for investigating environmental fate and transport.

The accurate detection and quantification of PFAS in various matrices—including water, soil, and biological tissues—is paramount for exposure assessment and regulatory monitoring.[9][10] MePFOA is frequently used as a certified reference material for this purpose.[11][12] Analytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), rely on such standards for instrument calibration and to ensure data quality and consistency.[13][14][15][16]

While direct toxicological data on MePFOA is limited, its role as a direct precursor to PFOA makes it relevant for toxicological assessment. PFOA is a well-studied peroxisome proliferator-activated receptor alpha (PPARα) agonist.[17][18][19] Activation of PPARα disrupts lipid metabolism and is linked to a triad (B1167595) of tumors (liver, Leydig cell, and pancreatic acinar-cell) in rodent studies.[17][18][19] Research on MePFOA can help elucidate how PFAS precursors are metabolized and contribute to the toxicological effects associated with their terminal degradation products like PFOA. The liver is a primary target organ for PFOA toxicity.[18]

PFAS are released into the environment from various sources, including industrial sites and the use of consumer products.[1][20][21] Understanding their movement and transformation is crucial for predicting environmental contamination. MePFOA and other polyfluoroalkyl substances can act as precursors to the more stable and mobile perfluoroalkyl acids (PFAAs) like PFOA.[22][23] Studies on MePFOA can provide insights into the transport mechanisms (e.g., advection, dispersion, atmospheric deposition) and transformation processes that govern the environmental behavior of PFAS esters, which may differ from their carboxylate counterparts before eventual degradation to PFOA.[20][22][24]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable research. Below are generalized protocols relevant to the study of MePFOA and related PFAS.

This protocol outlines the determination of PFAS concentrations in a water sample, using MePFOA as a component of the reference standard mixture.

-

Sample Collection: Collect 250-500 mL of water in a polypropylene (B1209903) bottle. Add a preservative (e.g., Trizma®) as required by the specific method (e.g., EPA 537.1).

-

Fortification: Add a known quantity of an isotope-labeled PFAS internal standard mixture to the sample. This corrects for matrix effects and variations in analytical recovery.[15]

-

Solid-Phase Extraction (SPE): Pass the water sample through an SPE cartridge (e.g., polystyrene-divinylbenzene). PFAS are adsorbed onto the solid phase while impurities are washed away.

-

Elution: Elute the adsorbed PFAS from the cartridge using a small volume of a suitable solvent, typically methanol.

-

Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

LC-MS/MS Analysis:

-

Inject an aliquot of the concentrated extract into an LC-MS/MS system.

-

Liquid Chromatography: Separate the individual PFAS analytes on a C18 or similar analytical column using a gradient of aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) in water) and organic mobile phase (e.g., methanol).

-

Tandem Mass Spectrometry: Detect and quantify the analytes using an electrospray ionization (ESI) source in negative ion mode and multiple reaction monitoring (MRM).

-

-

Quantification: Calculate the concentration of each analyte by comparing its response to the response of its corresponding labeled internal standard and referencing a calibration curve prepared from certified reference materials, including MePFOA.[12]

This protocol describes a cell-based reporter gene assay to assess the potential of a substance to activate the PPARα receptor. This is a key toxicological mechanism for PFOA.[19][25]

-

Cell Culture: Culture a suitable mammalian cell line (e.g., HepG2 human liver cells or COS-1 kidney cells) transfected with two plasmids:

-

An expression vector for the human PPARα protein.

-

A reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE).

-

-

Compound Exposure: Plate the cells in a multi-well plate. After cell attachment, replace the medium with fresh medium containing various concentrations of the test compound (e.g., PFOA, or MePFOA to test for metabolic activation) and a positive control (e.g., fenofibrate).

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light (bioluminescence).

-

Data Measurement: Measure the light intensity using a luminometer.

-

Analysis: Normalize the luminescence signal to a measure of cell viability (e.g., total protein content). Express the results as a fold-change relative to a vehicle control (e.g., DMSO). A dose-dependent increase in luminescence indicates PPARα activation.

Safety and Hazards

MePFOA is classified as a hazardous substance. Researchers must handle it with appropriate personal protective equipment (PPE) and engineering controls.[4]

| Hazard Statement | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[4] |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| Acute Toxicity | H302 + H332 | Harmful if swallowed or if inhaled. |

| Serious Eye Damage | H318 | Causes serious eye damage. |

| Carcinogenicity | H351 | Suspected of causing cancer. |

| Reproductive Toxicity | H360D | May damage the unborn child. |

| Effects on or via Lactation | H362 | May cause harm to breast-fed children. |

| Specific Target Organ Toxicity | H372 | Causes damage to organs (Liver) through prolonged or repeated exposure. |

Conclusion

This compound is an indispensable tool in the field of PFAS research. While not as widely known as its parent compound, PFOA, its utility as a certified reference standard is fundamental to the analytical chemistry that underpins environmental monitoring and regulatory enforcement. Furthermore, its role as a direct precursor to PFOA provides a valuable model for investigating the metabolic activation, toxicological pathways, and environmental transformation of the vast and complex class of polyfluoroalkyl substances. The continued study of MePFOA and similar compounds is essential for developing a comprehensive understanding of the risks posed by PFAS and for creating effective strategies for remediation and mitigation.

References

- 1. Phasing Out PFAS in Consumer Products [axial.acs.org]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. PFOA, PFOS, and Related PFAS Chemicals | American Cancer Society [cancer.org]

- 4. This compound | C9H3F15O2 | CID 67824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 376-27-2 [chemicalbook.com]

- 7. This compound 98 376-27-2 [sigmaaldrich.com]

- 8. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. epa.gov [epa.gov]

- 11. chromservis.eu [chromservis.eu]

- 12. zeptometrix.com [zeptometrix.com]

- 13. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Techniques for the determination of PFAS (per- and polyfluoroalkyl substances) | EVISA's News [speciation.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. food-safety.com [food-safety.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. The toxicology of perfluorooctanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nccoast.org [nccoast.org]

- 21. Perfluoroalkyl and polyfluoroalkyl substances in consumer products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 23. PFAS Transport and Fate - Enviro Wiki [enviro.wiki]

- 24. documents.dps.ny.gov [documents.dps.ny.gov]

- 25. Exploring Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) Mixture Through ADMET and Toxicogenomic In Silico Analysis: Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl pentadecafluorooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pentadecafluorooctanoate (B1229875) is a fluorinated organic compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). Due to its unique properties, including high thermal and chemical stability, it finds applications in various industrial and research settings. This technical guide provides a comprehensive overview of the physical and chemical properties of methyl pentadecafluorooctanoate, along with detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Physical and Chemical Properties

The physical and chemical properties of methyl pentadecafluorooctanoate are summarized in the tables below. These properties make it a subject of interest in materials science and as a potential, though often undesirable, stable metabolite in biological systems exposed to related PFAS compounds.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₃F₁₅O₂ | [1] |

| Molecular Weight | 428.1 g/mol | [1] |

| Appearance | Colorless oil/liquid | [1] |

| Boiling Point | 158-160 °C at 760 mmHg | [1] |

| Density | 1.786 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.305 | [1] |

| Flash Point | 150 °F (65.6 °C) | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727). | [1] |

| Storage Temperature | Refrigerator | [1] |

Table 2: Chemical and Safety Information

| Property | Value | Source(s) |

| CAS Number | 376-27-2 | [1] |

| IUPAC Name | methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | [2] |

| Synonyms | Methyl perfluorooctanoate, MePFOA | [1] |

| Hazard Codes | F, Xi (Flammable, Irritant) | [1] |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |

| Safety Statements | S24/25, S26 (Avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) | [1] |

Experimental Protocols

The following sections detail the common experimental procedures for the synthesis, purification, and analysis of methyl pentadecafluorooctanoate.

Synthesis: Esterification of Perfluorooctanoic Acid (PFOA)

Methyl pentadecafluorooctanoate is typically synthesized via the esterification of perfluorooctanoic acid (PFOA) with methanol.[3] This reaction can be catalyzed by an acid.

Materials:

-

Perfluorooctanoic acid (PFOA)

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve perfluorooctanoic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (methanol) under reduced pressure using a rotary evaporator to yield the crude methyl pentadecafluorooctanoate.

Purification

The crude product can be purified by fractional distillation under reduced pressure to obtain the pure methyl pentadecafluorooctanoate. The purity of the final product should be assessed by analytical methods such as GC-MS and NMR.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of methyl pentadecafluorooctanoate.[4]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume of the sample dissolved in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) is injected into the GC.

-

Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of methyl pentadecafluorooctanoate will show a characteristic fragmentation pattern that can be used for its identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹⁹F NMR are invaluable for the structural elucidation of methyl pentadecafluorooctanoate.

-

¹H NMR: The proton NMR spectrum will show a singlet corresponding to the methyl ester protons (-OCH₃). The chemical shift of this peak is a key identifier.

-

¹⁹F NMR: The fluorine NMR spectrum will show a series of multiplets corresponding to the different fluorine environments in the perfluorinated chain. The chemical shifts and coupling patterns provide detailed structural information.[5]

Biological Activity and Signaling Pathways

The biological activity of methyl pentadecafluorooctanoate itself is not extensively studied. However, it is a member of the perfluorinated carboxylic acid (PFCA) ester family, and its parent compound, PFOA, is known to be biologically active. PFCAs, including PFOA, have been shown to activate nuclear receptors such as peroxisome proliferator-activated receptor alpha (PPARα) and constitutive androstane (B1237026) receptor (CAR).[6] Activation of these receptors can lead to alterations in lipid metabolism and the expression of genes involved in xenobiotic transport and metabolism. The toxicity of PFCAs is generally observed to increase with the length of the perfluorinated carbon chain.[7] Given that methyl pentadecafluorooctanoate can be formed from PFOA in the presence of methanol, understanding its potential biological effects is crucial, particularly in the context of toxicology and drug development where methanol may be used as a solvent.[8]

Visualizations

Caption: General workflow for the synthesis and analysis of methyl pentadecafluorooctanoate.

References

- 1. 376-27-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C9H3F15O2 | CID 67824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Variation in concentration of perfluorooctanoic acid in methanol solutions during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate, a per- and polyfluoroalkyl substance (PFAS), is a methylated derivative of perfluorooctanoic acid (PFOA). Its unique chemical structure, characterized by a fully fluorinated carbon chain and a methyl ester functional group, imparts distinct physicochemical properties that make it a subject of interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its toxicological and ecotoxicological profile.

This compound serves as a valuable intermediate in organic synthesis and as a reference standard in analytical chemistry, particularly in the monitoring of environmental contaminants.[1] Its applications extend to the formulation of specialty coatings, surfactants, and lubricants due to its hydrophobic and oleophobic nature, as well as its thermal and chemical stability.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate is presented below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | [1] |

| CAS Number | 376-27-2 | [1][2] |

| Molecular Formula | C₉H₃F₁₅O₂ | [1] |

| Molecular Weight | 428.10 g/mol | [1][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 158 - 159 °C at 760 mmHg | [2] |

| Density | 1.786 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.305 | [4][5] |

| Flash Point | 65 °C / 149 °F | [2] |

| Water Solubility | Log₁₀WS: -5.00 (estimated) | [3] |

| Octanol-Water Partition Coefficient (logP) | 4.534 (estimated) | [3] |

Table 2: Toxicological and Safety Data

| Parameter | Information | Source |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Acute Toxicity | The toxicological properties have not been fully investigated. | [2][6] |

| Ecotoxicity | Do not empty into drains. | [2][6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate are provided below.

Synthesis via Fischer Esterification

This protocol describes the synthesis of methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate from pentadecafluorooctanoic acid and methanol (B129727) using a sulfuric acid catalyst.

Materials:

-

Pentadecafluorooctanoic acid (PFOA)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve pentadecafluorooctanoic acid in an excess of anhydrous methanol (e.g., a 10-fold molar excess).

-

With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of the carboxylic acid).

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours to ensure the reaction goes to completion.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel containing deionized water.

-

Extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with deionized water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate.

-

The product can be further purified by distillation if necessary.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate in a solvent standard.

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane)

-

Helium (carrier gas)

-

Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate standard

-

High-purity solvent for sample dilution (e.g., ethyl acetate (B1210297) or hexane)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a series of calibration standards by dissolving the methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate standard in the chosen solvent at known concentrations.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp to 250 °C at 10 °C/min

-

Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500

-

-

Analysis: Inject the prepared standards and any unknown samples into the GC-MS system.

-

Data Analysis:

-

Identify the peak corresponding to methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate based on its retention time and mass spectrum.

-

For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in unknown samples by interpolating their peak areas on the calibration curve.

-

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the trace-level analysis of methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate in aqueous samples, such as environmental water.

Materials and Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

A suitable reversed-phase C18 column

-

Mobile Phase A: Water with a suitable modifier (e.g., 5 mM ammonium (B1175870) acetate)

-

Mobile Phase B: Methanol or acetonitrile

-

Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate standard

-

Isotopically labeled internal standard (e.g., ¹³C-labeled methyl pentadecafluorooctanoate)

-

Solid-phase extraction (SPE) cartridges (for sample cleanup and concentration)

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Spike the aqueous sample with a known amount of the isotopically labeled internal standard.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to a small volume and reconstitute in the initial mobile phase composition.

-

-

LC-MS/MS Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)

-

Mobile Phase Gradient: A gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B over a suitable time to achieve separation.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both the native analyte and the isotopically labeled internal standard.

-

-

Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

-

Data Analysis:

-

Identify and integrate the peaks for the analyte and the internal standard based on their retention times and MRM transitions.

-

Quantify the analyte concentration using the internal standard method, which involves calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve.

-

Visualizations

The following diagrams illustrate key workflows and relationships related to methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate.

Caption: Synthesis workflow for methyl pentadecafluorooctanoate.

Caption: Analytical workflow for the determination of the compound.

Caption: Logical relationship of the hydrolysis of the compound.

Environmental Fate and Transport

The environmental fate and transport of methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate are influenced by its physicochemical properties. With a low estimated water solubility and a relatively high octanol-water partition coefficient, it is expected to partition to organic matter in soil and sediment.[3] While its volatility is low, it can be subject to atmospheric transport.

A key transformation pathway for this compound in the environment is hydrolysis, which converts it back to pentadecafluorooctanoic acid (PFOA) and methanol. This hydrolysis can be catalyzed by acids or bases. Given that PFOA is a persistent and bioaccumulative environmental contaminant, the degradation of its methyl ester is a significant consideration in its overall environmental impact. The persistence of the perfluorinated chain means that complete mineralization is unlikely under typical environmental conditions.

References

- 1. Methyl perfluorooctanoate | C9H3F15O2 | CID 67824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Octanoic acid, pentadecafluoro-, methyl ester (CAS 376-27-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound 98 376-27-2 [sigmaaldrich.com]

- 5. 376-27-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl Perfluorooctanoate: Discovery, History, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl perfluorooctanoate (MePFOA) is the methyl ester of perfluorooctanoic acid (PFOA), a well-studied per- and polyfluoroalkyl substance (PFAS). While the history of PFOA is extensive, the specific discovery of MePFOA is less documented, likely emerging from the broader research into the derivatization of perfluoroalkanoic acids. This guide provides a comprehensive overview of the available technical information on MePFOA, including its synthesis, physicochemical properties, and known biological interactions, with a focus on its relationship with PFOA.

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its history is intrinsically linked to the development and study of its parent compound, perfluorooctanoic acid (PFOA). PFOA was first synthesized by 3M (then Minnesota Mining and Manufacturing Company) in the mid-20th century and was widely used by companies like DuPont in the production of fluoropolymers such as Teflon.

The synthesis of esters from carboxylic acids is a fundamental and well-established chemical transformation. It is highly probable that MePFOA was first synthesized and characterized during the extensive research into the properties and potential applications of PFOA and other perfluorinated compounds. The incidental formation of MePFOA during the storage of PFOA in methanol (B129727) has been noted in the scientific literature, suggesting that its existence may have been recognized through analytical observations as well as intentional synthesis.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₃F₁₅O₂ |

| Molecular Weight | 428.09 g/mol |

| CAS Number | 376-27-2 |

| Density | 1.786 g/mL at 25 °C |

| Boiling Point | 159-160 °C |

| Refractive Index | n20/D 1.305 |

| Flash Point | 150 °F |

Spectroscopic data is crucial for the identification and characterization of MePFOA. The following table summarizes key spectroscopic information.

| Spectroscopic Data | Key Features |

| ¹H NMR | A singlet peak corresponding to the methyl protons (-OCH₃). |

| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbon, and multiple signals for the fluorinated carbons. |

| ¹⁹F NMR | Complex multiplets corresponding to the different fluorine environments in the perfluorinated chain. |

| IR Spectroscopy | Strong absorption bands characteristic of a C=O stretch (ester) and C-F bonds. |

| Mass Spectrometry | A molecular ion peak and characteristic fragmentation pattern corresponding to the loss of the methoxy (B1213986) group and fragments of the perfluoroalkyl chain. |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for the synthesis of this compound is the Fischer esterification of perfluorooctanoic acid with methanol, catalyzed by a strong acid.

Materials:

-

Perfluorooctanoic acid (PFOA)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve perfluorooctanoic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted PFOA.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the excess methanol under reduced pressure.

-

The crude this compound can be purified by distillation to yield the final product.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using the spectroscopic techniques outlined in Section 2. Quantitative analysis is typically performed using GC-MS or liquid chromatography-mass spectrometry (LC-MS).

Biological Interactions and Signaling Pathways

Direct research on the biological effects and signaling pathways of this compound is limited. However, it is widely accepted that the biological activity of many esters is due to their in vivo hydrolysis to the parent carboxylic acid. Therefore, the biological effects of MePFOA are expected to be largely mediated by its conversion to PFOA.

PFOA is a known peroxisome proliferator and primarily exerts its effects through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .

PPARα Signaling Pathway

PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and homeostasis. Activation of PPARα by ligands like PFOA leads to the transcription of a suite of genes involved in fatty acid uptake and oxidation.

Caption: PPARα signaling pathway activated by PFOA.

Other Potential Signaling Pathways

In addition to PPARα, studies on PFOA suggest potential interactions with other nuclear receptors, such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR) . These receptors are involved in the metabolism and detoxification of xenobiotics. The activation of these pathways by PFOA, and by extension potentially MePFOA, could contribute to its observed toxicological effects.

Caption: PFOA interaction with multiple nuclear receptors.

Conclusion